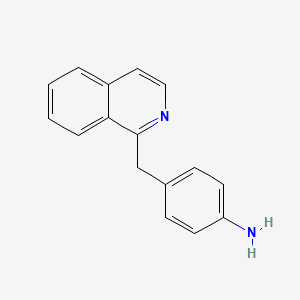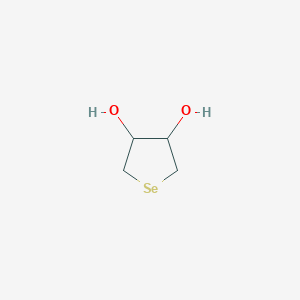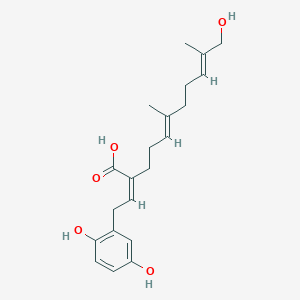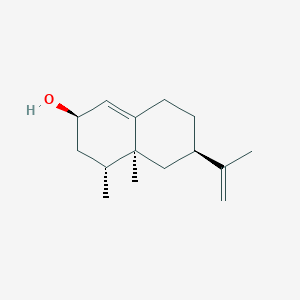
alpha-Nootkatol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-nootkatol is a 4,4a-dimethyl-6-(prop-1-en-2-yl)-2,3,4,4a,5,6,7,8-octahydronaphthalen-2-ol with (2R,4R,4aS,6R) stereochemistry. It has a role as a fungal metabolite and a plant metabolite.
Aplicaciones Científicas De Investigación
Bioconversion Process and Enzyme Utilization :
- A study by Kaspera et al. (2005) on the ascomycete Chaetomium globosum demonstrated that this fungus could oxidize the sesquiterpene (+)-valencene to nootkatone via alpha-Nootkatol. This finding is significant in understanding the enzymatic bioconversion processes involving this compound (Kaspera et al., 2005).
- In 2019, Milhim et al. reported on a novel short-chain dehydrogenase from Bacillus megaterium used for converting Nootkatol to (+)-Nootkatone. Their work highlights the role of specific enzymes in the efficient conversion of this compound to commercially valuable products (Milhim et al., 2019).
Challenges in Biotechnological Production :
- Gavira et al. (2013) explored the challenges in bioconverting (+)-valencene to Nootkatol and Nootkatone using Saccharomyces cerevisiae. Their research provides insights into the limitations and potential strategies for improving the biotechnological production of compounds like this compound (Gavira et al., 2013).
- Another study conducted by Meng et al. (2020) focused on metabolic engineering of Saccharomyces cerevisiae for de novo production of the sesquiterpenoid (+)-Nootkatone, which is directly related to the utilization and conversion of this compound. They highlighted the use of genetic engineering for enhanced production of such compounds (Meng et al., 2020).
Propiedades
Fórmula molecular |
C15H24O |
|---|---|
Peso molecular |
220.35 g/mol |
Nombre IUPAC |
(2R,4R,4aS,6R)-4,4a-dimethyl-6-prop-1-en-2-yl-3,4,5,6,7,8-hexahydro-2H-naphthalen-2-ol |
InChI |
InChI=1S/C15H24O/c1-10(2)12-5-6-13-8-14(16)7-11(3)15(13,4)9-12/h8,11-12,14,16H,1,5-7,9H2,2-4H3/t11-,12-,14-,15+/m1/s1 |
Clave InChI |
GFNWRKNVTHDNPV-GBOPCIDUSA-N |
SMILES isomérico |
C[C@@H]1C[C@H](C=C2[C@]1(C[C@@H](CC2)C(=C)C)C)O |
SMILES canónico |
CC1CC(C=C2C1(CC(CC2)C(=C)C)C)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-4-[2-[1-[[(2S,3R,4S,6S)-6-[(2R,3R,4R,6S)-6-[(2R,2'R,3'S,3aR,4R,4'R,6S,7S,7aR)-6-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5S,6S)-6-[(3aR,3'aS,4R,6'S,7R,7'R,7aS,7'aS)-7-(2,4-dihydroxy-6-methylbenzoyl)oxy-7'-hydroxyspiro[3a,6,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran-4,2'-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran]-6'-yl]oxy-4-hydroxy-5-methoxy-2-(methoxymethyl)oxan-3-yl]oxy-3-hydroxy-5-methoxy-6-methyloxan-4-yl]oxy-4',7-dihydroxy-2',4,7a-trimethylspiro[3a,4,6,7-tetrahydro-[1,3]dioxolo[4,5-c]pyran-2,6'-oxane]-3'-yl]oxy-3-(3,5-dichloro-4-hydroxy-2-methoxy-6-methylbenzoyl)oxy-2-methyloxan-4-yl]oxy-3-methoxy-2,4-dimethyloxan-4-yl]amino]oxy-4-methylhexyl]-4-methylphenyl]but-3-enoic acid](/img/structure/B1242394.png)
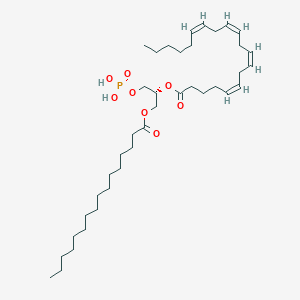
![2-[(3alpha-Hydroxy-24-oxo-5beta-cholan-24-yl)amino]ethanesulfonate](/img/structure/B1242397.png)

![1-[4-(2,3-Dimethylphenyl)-1-piperazinyl]-2-(1-methyl-3-indolyl)ethanone](/img/structure/B1242400.png)
![Pyridinium, 1-methyl-4-[(methylphenylhydrazono)methyl]-, methyl sulfate](/img/structure/B1242402.png)
![1-[(E)-1-[4-(difluoromethoxy)phenyl]ethylideneamino]-3-(2,6-dimethylphenyl)thiourea](/img/structure/B1242405.png)
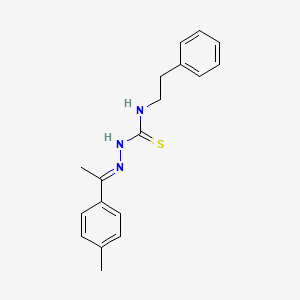
![5-Chloro-7-methyl-2-(4-methyl-[1,4]diazepan-1-yl)-benzooxazole](/img/structure/B1242407.png)
![N-(2,6-Dichlorobenzoyl)-4-[1,6-Dimethyl-2-Oxo-4-(Trifluoromethyl)-1,2-Dihydropyridin-3-Yl]-L-Phenylalanine](/img/structure/B1242408.png)
